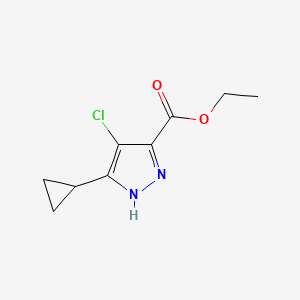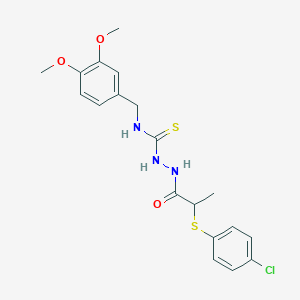
4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is a complex organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both aromatic and thiosemicarbazide moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide typically involves multiple steps:
-
Formation of the Benzyl Intermediate: : The synthesis begins with the preparation of the 3,4-dimethoxybenzyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Thiosemicarbazide Formation: : The next step involves the reaction of the benzyl intermediate with thiosemicarbazide. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiosemicarbazide derivative.
-
Acylation: : The final step is the acylation of the thiosemicarbazide derivative with 2-(4-chlorophenylthio)propionyl chloride. This reaction is typically performed in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the thiosemicarbazide moiety, converting it into corresponding amines. Sodium borohydride is a typical reducing agent used for this purpose.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration and halogenation can be performed using nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. The thiosemicarbazide moiety is known to interact with biological macromolecules, potentially inhibiting the growth of bacteria and cancer cells.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies have shown that thiosemicarbazides can act as enzyme inhibitors, which may be useful in treating diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazide moiety can form strong bonds with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the death of bacterial or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)acetyl)thiosemicarbazide
- 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)butyryl)thiosemicarbazide
Comparison
Compared to similar compounds, 4-(3,4-Dimethoxybenzyl)-1-(2-(4-chlorophenylthio)propionyl)thiosemicarbazide is unique due to the specific positioning of the propionyl group. This positioning can influence its reactivity and biological activity, potentially making it more effective as an antimicrobial or anticancer agent. The presence of the 3,4-dimethoxybenzyl group also enhances its ability to interact with biological targets, increasing its potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-[(3,4-dimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-12(28-15-7-5-14(20)6-8-15)18(24)22-23-19(27)21-11-13-4-9-16(25-2)17(10-13)26-3/h4-10,12H,11H2,1-3H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBSMBTOKAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC(=C(C=C1)OC)OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
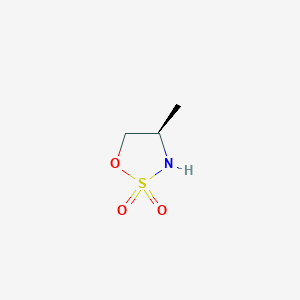
![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
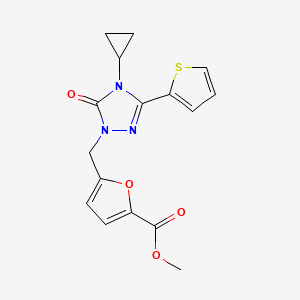
![N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705064.png)
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)
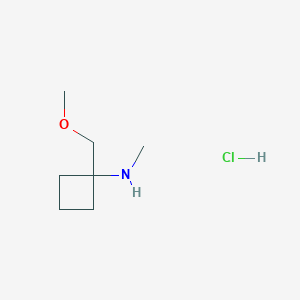
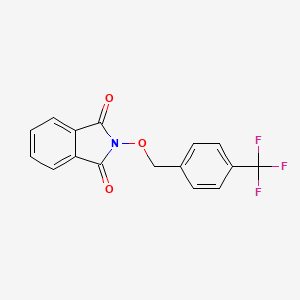
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2705074.png)
![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2705076.png)
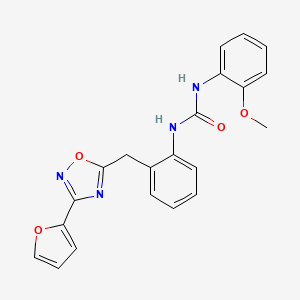
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2705079.png)
